Atevirdine

Description

This compound is a non-nucleoside reverse transcriptase inhibitor. This compound is active against AZT-resistant virus strains.

This compound MESYLATE is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

inhibits replication of HIV-1; U 87201E is the methanesulfonate salt

See also: this compound Mesylate (active moiety of).

Properties

IUPAC Name |

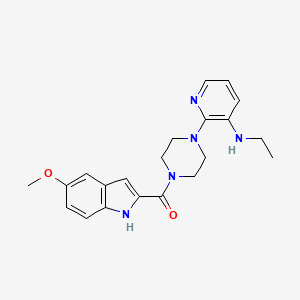

[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c1-3-22-18-5-4-8-23-20(18)25-9-11-26(12-10-25)21(27)19-14-15-13-16(28-2)6-7-17(15)24-19/h4-8,13-14,22,24H,3,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPOMLWZWRTIAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159940 | |

| Record name | Atevirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136816-75-6 | |

| Record name | Atevirdine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136816-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atevirdine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136816756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atevirdine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12264 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Atevirdine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATEVIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N24015WC6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Atevirdine (U-87201E): An In-Depth Technical Guide

Introduction

Atevirdine (U-87201E) is a bisheteroarylpiperazine non-nucleoside reverse transcriptase inhibitor (NNRTI) that was investigated for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a member of the NNRTI class, its mechanism of action is centered on the allosteric inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme for the replication of the virus. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro efficacy, pharmacokinetics, clinical trial data, and resistance profile, intended for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

This compound mesylate is the salt form of the active compound. The synthesis of this compound involves a multi-step process. A key step is the aromatic displacement of chlorine from 2-chloro-3-nitropyridine by piperazine. The secondary amine of the resulting product is then protected before reduction of the nitro group and subsequent reductive alkylation. The final step involves the reaction of the deprotected amine with an imidazolide derivative of 5-methoxy-3-indoleacetic acid to yield this compound.

Mechanism of Action

This compound is a non-competitive inhibitor of HIV-1 reverse transcriptase.[1] It binds to a hydrophobic pocket in the p66 subunit of the enzyme, located approximately 10 Å from the catalytic site.[1] This binding induces a conformational change in the enzyme, which distorts the dNTP-binding pocket and alters the positioning of the DNA primer's 3'-end, ultimately inhibiting the polymerase activity of the enzyme.[1] this compound does not inhibit HIV-2 RT.

dot

References

Atevirdine: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atevirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of HIV-1 infection. This technical guide provides a comprehensive overview of the chemical structure of this compound, its synthetic pathways, and its mechanism of action. The information is compiled from various scientific sources to support research and development in the field of antiretroviral drug discovery.

Chemical Structure and Properties

This compound, with the IUPAC name [4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone, is a complex heterocyclic molecule. Its chemical and physical properties are summarized in the table below.[1][2][3]

| Property | Value | Reference |

| IUPAC Name | [4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone | [1][3] |

| CAS Number | 136816-75-6 | [1][3] |

| Molecular Formula | C21H25N5O2 | [1][2][3] |

| Molar Mass | 379.464 g·mol−1 | [1] |

| Appearance | Not specified in provided results | |

| Melting Point | Not specified in provided results | |

| Solubility | Not specified in provided results |

Synthesis Pathways

Two main synthetic routes for this compound have been described in the literature. The first is a multi-step linear synthesis, while the second is a more convergent and economically viable approach for large-scale production.

Linear Synthesis from 2-Chloro-3-nitropyridine

This pathway begins with the aromatic displacement of chlorine from 2-chloro-3-nitropyridine.[1] The subsequent steps involve protection of the secondary amine, reduction of the nitro group, N-alkylation, deprotection, and final coupling with a derivative of 5-methoxy-3-indoleacetic acid.[1] While this route is chemically feasible, the starting material, 2-chloro-3-nitropyridine, is not readily accessible and its synthesis can be low-yielding.

Convergent Synthesis from 3-Amino-2-chloropyridine

A more practical and scalable synthesis of this compound mesylate has been developed, proceeding in three main steps from 3-amino-2-chloropyridine. This route is more economical for producing multi-ton quantities of the drug.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Computational drug design strategies applied to the modelling of human immunodeficiency virus-1 reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

An In-depth Technical Guide on the Biological Activity of Atevirdine Mesylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atevirdine mesylate, a bis(heteroaryl)piperazine (BHAP) derivative, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus Type 1 (HIV-1). This document provides a comprehensive overview of the biological activity of this compound mesylate, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization. This compound allosterically inhibits the HIV-1 reverse transcriptase, a critical enzyme for viral replication, by binding to a hydrophobic pocket near the enzyme's active site. This binding induces a conformational change that non-competitively inhibits the polymerase activity. This guide is intended to serve as a technical resource for researchers and professionals involved in the discovery and development of antiviral therapeutics.

Mechanism of Action

This compound mesylate is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which are incorporated into the growing viral DNA chain and cause termination, this compound does not require intracellular phosphorylation to become active. Instead, it binds to a specific, allosteric, and hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme. This binding site is located approximately 10 Å from the catalytic site.

The binding of this compound to this pocket induces a conformational change in the enzyme, which distorts the polymerase active site. This distortion prevents the proper binding of the natural deoxynucleotide triphosphate (dNTP) substrates, thereby inhibiting the synthesis of viral DNA from the viral RNA template. This non-competitive inhibition is a hallmark of the NNRTI class of antiretroviral drugs.

Figure 1: Mechanism of this compound Mesylate Inhibition of HIV-1 RT.

Quantitative Biological Activity

The antiviral potency of this compound mesylate has been quantified through various in vitro assays. The following tables summarize the key inhibitory concentrations against both the isolated HIV-1 RT enzyme and cell-based viral replication.

Table 1: Inhibition of HIV-1 Reverse Transcriptase (Enzymatic Assay)

| Compound | HIV-1 RT Strain | IC50 (µM) | Reference |

| This compound | Wild-type | 0.24 ± 0.08 | [1] |

IC50 (50% inhibitory concentration) represents the concentration of the drug required to inhibit the activity of the isolated enzyme by 50%.

Table 2: Anti-HIV-1 Activity in Cell Culture (Cell-Based Assays)

| Compound | Cell Line | HIV-1 Strain | EC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | this compound | CEM-SS | IIIB | 0.08 ± 0.03 |[1] | | this compound | MT-2 | IIIB | 0.04 ± 0.01 |[1] | | this compound | Clinical Isolates | Various | 0.74 (median) | |

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response, in this case, the concentration required to inhibit viral replication in cell culture by 50%.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited for determining the biological activity of this compound mesylate.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.

Workflow:

Figure 2: Workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.

Detailed Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a poly(rA)-oligo(dT) template-primer, Tris-HCl buffer (pH 8.3), dithiothreitol (DTT), KCl, MgCl₂, EGTA, and [³H]dTTP.

-

Inhibitor Addition: this compound mesylate, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

-

Enzyme Addition: The reaction is initiated by the addition of purified recombinant HIV-1 reverse transcriptase.

-

Incubation: The reaction mixtures are incubated at 37°C for 10 minutes to allow for DNA synthesis.

-

Reaction Termination: The reaction is stopped by the addition of cold 10% trichloroacetic acid (TCA).

-

DNA Precipitation and Filtration: The newly synthesized, radiolabeled DNA is precipitated and collected on glass fiber filters.

-

Washing: The filters are washed with TCA and ethanol to remove any unincorporated [³H]dTTP.

-

Radioactivity Measurement: The amount of incorporated [³H]dTTP on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a no-drug control. The IC₅₀ value is then determined by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Anti-HIV-1 Assay

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.

Workflow:

Figure 3: Workflow for the Cell-Based Anti-HIV-1 Assay.

Detailed Methodology:

-

Cell Preparation: Human T-lymphoid cell lines susceptible to HIV-1 infection, such as CEM-SS or MT-2 cells, are cultured and prepared in a 96-well microtiter plate.

-

Compound Addition: Serial dilutions of this compound mesylate are added to the cell suspensions.

-

Viral Infection: A standardized amount of a laboratory-adapted strain of HIV-1 (e.g., IIIB) is added to the cell cultures.

-

Incubation: The infected cell cultures are incubated at 37°C in a humidified CO₂ incubator for 6 days.

-

Assessment of Viral Cytopathic Effect (CPE): After the incubation period, the extent of viral replication is assessed by observing the cytopathic effect, which is typically the formation of giant multinucleated cells (syncytia).

-

Quantification of Cell Viability: To quantify the protective effect of the drug, a tetrazolium-based dye such as XTT is added to the cultures. Viable, uninfected cells will metabolize the dye to a colored formazan product, which can be measured spectrophotometrically.

-

Data Analysis: The percentage of protection from viral CPE is calculated for each drug concentration. The EC₅₀ value is determined by plotting the percentage of protection against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound mesylate is a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase. Its mechanism of action involves allosteric binding to the enzyme, leading to non-competitive inhibition of DNA synthesis. The quantitative data from both enzymatic and cell-based assays demonstrate its significant in vitro anti-HIV-1 activity. The detailed experimental protocols provided herein offer a basis for the continued study and evaluation of this and other NNRTI compounds in the context of antiretroviral drug discovery and development.

References

Atevirdine's Antiviral Profile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atevirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated in vitro activity primarily against Human Immunodeficiency Virus Type 1 (HIV-1). This document provides a comprehensive overview of the antiviral activity spectrum of this compound, detailing its efficacy against wild-type and drug-resistant strains of HIV-1. Quantitative data from various studies are summarized, and the experimental methodologies employed are described. Furthermore, this guide visualizes the mechanism of action of NNRTIs within the HIV-1 reverse transcription pathway and outlines a typical experimental workflow for assessing antiviral activity. While potent against certain HIV-1 isolates, the clinical development of this compound was ultimately halted. This guide serves as a technical resource for researchers interested in the historical context of NNRTI development and the specific antiviral characteristics of this compound.

Introduction

This compound is a bisheteroarylpiperazine derivative that belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] NNRTIs are a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain. Instead, they bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme essential for converting the viral RNA genome into DNA. This binding induces a conformational change in the enzyme, thereby inhibiting its polymerase activity. This document details the known antiviral activity of this compound, its efficacy against various viral strains, and the methodologies used for its evaluation.

Mechanism of Action

This compound, as a typical NNRTI, acts as a non-competitive inhibitor of HIV-1 reverse transcriptase. The binding of this compound to the NNRTI binding pocket, which is distinct from the active site of the enzyme, allosterically inhibits the DNA polymerase function of RT. This prevents the synthesis of proviral DNA, a crucial step in the HIV-1 replication cycle.

Figure 1: Mechanism of Action of this compound.

Antiviral Activity Spectrum

The antiviral activity of this compound has been predominantly studied against HIV-1. Limited data is available regarding its efficacy against other viruses.

Human Immunodeficiency Virus Type 1 (HIV-1)

This compound has demonstrated potent in vitro activity against various clinical and laboratory strains of HIV-1.

| HIV-1 Strain Type | Cell Line | Assay Method | IC50 / EC50 (µM) | Reference |

| Clinical Isolates | Peripheral Blood Mononuclear Cells (PBMCs) | p24 antigen reduction | 0.74 (median; range: 0.06-1.60) | [2] |

| Wild-Type | CEM-SS | XTT (cell viability) | 0.001 | [3] |

| Zidovudine-Resistant | PBMCs | p24 antigen reduction | No cross-resistance observed | [2] |

| Didanosine-Resistant | PBMCs | p24 antigen reduction | No cross-resistance observed | [2] |

Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) are measures of the concentration of a drug that is required for 50% inhibition of a biological process.

HIV-1 Resistance

As with other NNRTIs, the development of resistance is a significant limitation for this compound. Monotherapy with this compound can lead to the rapid selection of resistant viral strains. The most commonly associated resistance mutations in the HIV-1 reverse transcriptase gene are:

-

K103N

-

Y181C [4]

The presence of these mutations can significantly reduce the susceptibility of HIV-1 to this compound.

Human Immunodeficiency Virus Type 2 (HIV-2)

NNRTIs, including this compound, are generally not active against HIV-2. The NNRTI binding pocket of HIV-2 reverse transcriptase has key amino acid differences compared to HIV-1 RT, which prevent the effective binding of these inhibitors.

Other Viruses

There is a lack of significant published data on the in vitro or in vivo activity of this compound against other viral pathogens such as herpesviruses (e.g., HSV, CMV), hepatitis B virus (HBV), or influenza virus.

Experimental Protocols

The quantitative data presented in this guide were primarily generated using cell-based antiviral assays. A general workflow for such an assay is outlined below.

General Antiviral Susceptibility Assay (p24 Antigen Reduction)

This protocol describes a common method for determining the in vitro susceptibility of HIV-1 to antiviral agents by measuring the reduction in viral p24 antigen production in cell culture.

Figure 2: General Workflow for a p24 Antigen Reduction Assay.

Detailed Steps:

-

Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated with phytohemagglutinin (PHA) to promote cell division, making them more susceptible to HIV-1 infection.

-

Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to create a range of concentrations for testing.

-

Infection: The stimulated PBMCs are infected with a standardized amount of the HIV-1 isolate being tested.

-

Treatment: Immediately after infection, the different concentrations of this compound are added to the cell cultures. A control culture with no drug is also included.

-

Incubation: The treated and control cultures are incubated for a period of 4 to 7 days to allow for viral replication.

-

Sample Collection: At the end of the incubation period, the cell culture supernatant is collected.

-

p24 Antigen Quantification: The amount of HIV-1 p24 antigen in the supernatant is quantified using a commercial p24 antigen enzyme-linked immunosorbent assay (ELISA) kit.[5][6]

-

Data Analysis: The percentage of inhibition of p24 production is calculated for each drug concentration relative to the no-drug control. These data are then used to generate a dose-response curve, from which the IC50 value is determined.

Conclusion

This compound demonstrated potent in vitro activity against wild-type and some drug-resistant strains of HIV-1. Its mechanism of action, typical of NNRTIs, involves the allosteric inhibition of the viral reverse transcriptase. However, the rapid emergence of resistance, a common challenge for early-generation NNRTIs, limited its clinical utility. While this compound is not a clinically used antiretroviral, the data and methodologies associated with its evaluation provide valuable insights for the ongoing development of novel antiviral agents. This technical guide serves as a consolidated resource for understanding the specific antiviral characteristics of this compound within the broader landscape of HIV-1 drug discovery.

References

- 1. Thymidine kinase not required for antiviral activity of acyclovir against mouse cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I study of this compound mesylate (U-87201E) monotherapy in HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Emerging Profile of Cross-Resistance among the Nonnucleoside HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. goldengatebio.com [goldengatebio.com]

- 6. abcam.com [abcam.com]

Atevirdine's Interaction with HIV-1 Reverse Transcriptase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atevirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a subject of significant research in the development of antiretroviral therapies for Human Immunodeficiency Virus Type 1 (HIV-1). Like other NNRTIs, this compound exerts its antiviral effect by binding to an allosteric site on the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. This binding event induces conformational changes that inhibit the enzyme's polymerase activity, thereby halting the conversion of the viral RNA genome into double-stranded DNA. This technical guide provides an in-depth exploration of the this compound binding site on HIV-1 RT, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and experimental frameworks.

The this compound Binding Site: A Hydrophobic Pocket

This compound binds to a specific, non-catalytic site on the p66 subunit of the HIV-1 RT heterodimer known as the non-nucleoside inhibitor binding pocket (NNIBP).[1][2] This pocket is located approximately 10 Å from the polymerase active site and is predominantly hydrophobic in nature.[1][2] The binding of this compound to this pocket is non-competitive with respect to both the deoxynucleotide triphosphates (dNTPs) and the template-primer.

The NNIBP is not a pre-formed cavity in the apoenzyme. Instead, it is formed upon the binding of an NNRTI, which induces significant conformational changes in the enzyme.[2] Key to this induced fit are the reorientation of the side chains of aromatic residues, notably Tyrosine 181 (Y181) and Tyrosine 188 (Y188).[2] The binding of this compound stabilizes the "open" conformation of the thumb and fingers subdomains of the RT, which distorts the primer grip and misaligns the 3'-terminus of the primer with the catalytic residues of the polymerase active site (Aspartic Acid 110, 185, and 186).[2][3] This allosteric inhibition effectively prevents the chemical step of nucleotide incorporation.

Key amino acid residues that constitute the this compound binding pocket include:

-

p66 Subunit: Leucine 100 (L100), Lysine 101 (K101), Lysine 103 (K103), Valine 106 (V106), Valine 179 (V179), Tyrosine 181 (Y181), Tyrosine 188 (Y188), Tryptophan 229 (W229), and Proline 236 (P236).[1][2]

-

p51 Subunit: Glutamic Acid 138 (E138).[1]

Quantitative Binding Data

The inhibitory potency of this compound against HIV-1 RT is quantified by parameters such as the 50% inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by half.

| Parameter | Value | Virus Type | Reference |

| Median IC50 | 0.74 µM | Clinical Isolates | [4] |

Resistance to this compound

The emergence of drug resistance is a significant challenge in antiretroviral therapy. For NNRTIs like this compound, resistance is primarily conferred by mutations in the amino acid residues lining the NNIBP. These mutations can reduce the binding affinity of the inhibitor through steric hindrance or the loss of favorable interactions.

Common mutations associated with resistance to this compound and other NNRTIs include:

-

K103N: This is a highly common NNRTI resistance mutation that can significantly reduce the clinical utility of many NNRTIs.[5]

-

Y181C: This mutation directly impacts a key aromatic residue involved in the binding of many NNRTIs.[6]

-

V106A/M [5]

-

G190A/S [7]

-

L100I [7]

The specific mutation Y181C was not detected in this compound-resistant isolates from patients who received this compound in combination with zidovudine, suggesting that combination therapy can influence the evolution of resistance pathways.[6]

Experimental Protocols

The characterization of the this compound binding site and its inhibitory activity relies on a combination of biochemical and structural biology techniques. The following sections detail the methodologies for key experiments.

X-ray Crystallography of HIV-1 RT in Complex with this compound

Objective: To determine the three-dimensional structure of this compound bound to the NNIBP of HIV-1 RT, revealing the precise molecular interactions.

Methodology:

-

Protein Expression and Purification:

-

The p66 and p51 subunits of HIV-1 RT are typically overexpressed in E. coli.

-

The p66/p51 heterodimer is purified using a series of chromatography steps, such as nickel-affinity chromatography (if His-tagged), ion exchange, and size-exclusion chromatography, to obtain a highly pure and homogenous protein sample.

-

-

Crystallization:

-

The purified HIV-1 RT is concentrated to an appropriate level (e.g., 10-20 mg/mL).

-

This compound, dissolved in a suitable solvent like DMSO, is added to the protein solution in molar excess.

-

Crystallization screening is performed using vapor diffusion methods (hanging or sitting drop) with a wide range of crystallization screens containing different precipitants, buffers, and salts.

-

Crystal hits are optimized by refining the conditions to obtain large, single, well-diffracting crystals.

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.[8]

-

The diffraction data are processed, and the structure is solved using molecular replacement with a previously determined RT structure as a search model.

-

The model is refined, and the this compound molecule is built into the electron density map.[8]

-

Site-Directed Mutagenesis

Objective: To investigate the role of specific amino acid residues in the NNIBP in this compound binding and the mechanism of drug resistance.

Methodology:

-

Mutagenesis:

-

A plasmid containing the gene for the p66 subunit of HIV-1 RT is used as a template.

-

Site-directed mutagenesis is performed using PCR with primers containing the desired mutation (e.g., changing the codon for Y181 to that of Cysteine).

-

The resulting mutated plasmid is transformed into E. coli for amplification.

-

The presence of the mutation is confirmed by DNA sequencing.

-

-

Protein Expression and Purification:

-

The mutant p66 subunit is expressed and purified along with the wild-type p51 subunit to form the mutant heterodimeric RT.

-

-

Functional Analysis:

-

The enzymatic activity of the mutant RT is assessed using a reverse transcriptase activity assay (see below).

-

The susceptibility of the mutant enzyme to this compound is determined by measuring the IC50 value and comparing it to the wild-type enzyme. A significant increase in the IC50 value indicates that the mutation confers resistance.

-

HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against the polymerase activity of HIV-1 RT.

Methodology:

-

Assay Principle: The assay measures the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a synthetic template-primer by HIV-1 RT. The reduction in incorporation in the presence of the inhibitor is quantified. A common method is a non-radioactive, colorimetric ELISA-based assay.

-

Reagents and Materials:

-

Recombinant HIV-1 RT (wild-type or mutant)

-

This compound stock solution (in DMSO)

-

Reaction buffer (e.g., Tris-HCl, KCl, MgCl2)

-

Template-primer (e.g., poly(rA)-oligo(dT))

-

dNTP mix containing digoxigenin- and biotin-labeled dUTP and unlabeled dATP, dCTP, dGTP

-

Streptavidin-coated microtiter plates

-

Anti-digoxigenin-peroxidase (POD) antibody

-

Peroxidase substrate (e.g., ABTS)

-

Stop solution

-

-

Procedure:

-

This compound is serially diluted to various concentrations.

-

The HIV-1 RT enzyme is pre-incubated with the different concentrations of this compound.

-

The reverse transcription reaction is initiated by adding the template-primer and dNTP mix.

-

The reaction is allowed to proceed for a defined time at 37°C.

-

The reaction is stopped, and the mixture is transferred to a streptavidin-coated microtiter plate to capture the biotin-labeled synthesized DNA.

-

The plate is washed to remove unincorporated dNTPs.

-

The anti-digoxigenin-POD antibody is added to bind to the digoxigenin-labeled dUTP incorporated into the DNA.

-

After another wash step, the peroxidase substrate is added, and the color development is measured using a plate reader.

-

The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[9]

-

Visualizations

This compound Binding and Allosteric Inhibition of HIV-1 RT

Caption: this compound binds to the NNIBP, inducing a conformational change that inhibits polymerization.

Experimental Workflow for this compound IC50 Determination

Caption: Workflow for determining the IC50 of this compound against HIV-1 RT.

Conclusion

This compound represents a significant scaffold in the development of non-nucleoside inhibitors of HIV-1 reverse transcriptase. Its mechanism of action, centered on the allosteric inhibition of the enzyme through binding to the highly plastic NNIBP, has been elucidated through a combination of structural, biochemical, and genetic studies. Understanding the precise interactions within this pocket and the mechanisms by which resistance mutations arise is crucial for the design of next-generation NNRTIs with improved potency and resistance profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other novel RT inhibitors, contributing to the ongoing effort to combat HIV/AIDS.

References

- 1. HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and function of HIV-1 reverse transcriptase: molecular mechanisms of polymerization and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. proteopedia.org [proteopedia.org]

- 4. pubcompare.ai [pubcompare.ai]

- 5. iasusa.org [iasusa.org]

- 6. Phase I study of this compound mesylate (U-87201E) monotherapy in HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HIV-1 Drug Resistance Mutations: an Updated Framework for the Second Decade of HAART - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]

- 9. Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

Atevirdine's Assault on HIV-1: A Technical Deep Dive into its Molecular Targets and Pathways

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the molecular mechanisms of atevirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1). This whitepaper details the drug's primary molecular target, its mechanism of action, associated resistance mutations, and the experimental protocols used to elucidate its antiviral properties.

Primary Molecular Target: HIV-1 Reverse Transcriptase

This compound's principal molecular target is the HIV-1 reverse transcriptase (RT), a critical enzyme responsible for the conversion of the viral RNA genome into double-stranded DNA. This process, known as reverse transcription, is an essential step in the HIV-1 replication cycle, making RT a prime target for antiretroviral therapy. This compound is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI), a class of drugs that binds to a site on the enzyme distinct from the active site.

Mechanism of Action: Allosteric Inhibition and Conformational Disruption

Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural nucleoside triphosphates for binding at the enzyme's active site, this compound binds to a hydrophobic pocket on the p66 subunit of the HIV-1 RT, approximately 10 Å away from the catalytic site. This allosteric binding induces a significant conformational change in the enzyme.

The binding of this compound to this non-nucleoside inhibitor-binding pocket (NNIBP) is likened to a "butterfly" conformation, where the drug's aromatic rings interact with key hydrophobic residues. This interaction forces a reorientation of critical amino acid side chains, such as Y181 and Y188, and causes a distortion of the "primer grip," a region responsible for correctly positioning the DNA primer at the active site. These structural perturbations ultimately lock the enzyme in an inactive conformation, preventing the polymerization of viral DNA.

dot

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various in vitro assays, determining its inhibitory concentration (IC50) against the viral enzyme and its effective concentration (EC50) in cell-based assays. A critical aspect of NNRTI development is understanding their activity against drug-resistant viral strains. Clinical studies have shown that resistance to this compound is often associated with specific mutations in the reverse transcriptase gene.

| Parameter | Wild-Type HIV-1 RT | K103N Mutant | Y181C Mutant | Reference |

| IC50 / EC50 (µM) | Data not available in searched results | Associated with resistance | Associated with resistance | [1] |

Note: Specific IC50/EC50 values for this compound against wild-type and mutant strains were not available in the provided search results. The table indicates the association of these mutations with this compound resistance.

Key Resistance Mutations

The emergence of drug-resistant strains is a significant challenge in HIV-1 therapy. For this compound, the most commonly cited resistance mutations are:

-

K103N: This mutation is located at the entrance of the NNIBP and is a common resistance mutation for many NNRTIs.

-

Y181C: This mutation directly affects the binding of this compound within the hydrophobic pocket.

The presence of these mutations can significantly reduce the susceptibility of the virus to this compound, leading to treatment failure.

Experimental Protocols

The characterization of this compound's antiviral activity relies on a suite of standardized experimental protocols.

HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

Principle: The assay quantifies the incorporation of a labeled deoxynucleoside triphosphate (dNTP) into a synthetic template-primer by the RT enzyme. The reduction in incorporation in the presence of the inhibitor is a measure of its potency.

General Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl2), a reducing agent (e.g., DTT), a template-primer (e.g., poly(rA)/oligo(dT)), and a labeled dNTP (e.g., [³H]dTTP).

-

Inhibitor Addition: Serial dilutions of this compound (or other test compounds) are added to the reaction wells.

-

Enzyme Addition: Purified recombinant HIV-1 RT is added to initiate the reaction.

-

Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).

-

Termination and Detection: The reaction is stopped, and the amount of incorporated labeled dNTP is quantified using methods like scintillation counting or filter-binding assays.

-

Data Analysis: The percentage of inhibition is calculated for each drug concentration, and the IC50 value is determined by non-linear regression analysis.

Antiviral Activity Assay (Cell-Based Assay)

This assay assesses the ability of a compound to inhibit HIV-1 replication in a cellular context.

Principle: The assay measures the reduction of a viral marker (e.g., p24 antigen, reverse transcriptase activity in the supernatant, or a reporter gene) in HIV-1 infected cells treated with the test compound.

General Protocol:

-

Cell Seeding: Susceptible host cells (e.g., MT-4, CEM-SS, or peripheral blood mononuclear cells) are seeded in microtiter plates.

-

Compound Addition: Serial dilutions of this compound are added to the cells.

-

Viral Infection: A known amount of HIV-1 is added to the cell cultures.

-

Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).

-

Endpoint Measurement: The level of viral replication is determined by measuring a viral marker. For example, the concentration of the viral core protein p24 in the culture supernatant can be quantified by ELISA.

-

Data Analysis: The percentage of inhibition of viral replication is calculated for each drug concentration, and the EC50 value is determined. Cytotoxicity of the compound is also assessed in parallel to determine the therapeutic index (CC50/EC50).

dot

Conclusion

This compound represents a key example of the NNRTI class of antiretroviral drugs, highlighting the power of allosteric inhibition to disrupt viral replication. While the emergence of resistance remains a challenge, the detailed understanding of its molecular target and mechanism of action provides a crucial foundation for the development of next-generation inhibitors with improved resistance profiles and therapeutic efficacy. This technical guide serves as a valuable resource for researchers dedicated to the ongoing fight against HIV-1.

References

Methodological & Application

Atevirdine In Vitro HIV-1 Inhibition Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro inhibitory activity of Atevirdine against Human Immunodeficiency Virus Type 1 (HIV-1). This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that demonstrates potent activity against HIV-1 by binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme. This binding induces a conformational change that disrupts the catalytic site, thereby inhibiting viral DNA synthesis.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the quantitative data for this compound's in vitro anti-HIV-1 activity, expressed as the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values observed in various cell lines. These values are critical for comparing the potency of this compound against different viral strains and in different cellular contexts.

| Parameter | Cell Line | HIV-1 Strain(s) | Value (µM) | Reference |

| EC₅₀ | CEM-SS | Not Specified | 0.001 | [1] |

| Median IC₅₀ | Various Clinical Isolates | Zidovudine and Didanosine-Resistant | 0.74 | [2] |

| IC₅₀ Range | Various Clinical Isolates | Zidovudine and Didanosine-Resistant | 0.06 - 1.60 | [2] |

Note: EC₅₀ (50% effective concentration) refers to the concentration of a drug that produces 50% of its maximal effect in a cell-based assay, such as the inhibition of virus-induced cell killing. IC₅₀ (50% inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of a specific enzyme, like HIV-1 reverse transcriptase, by 50%. The choice of cell line and viral strain can significantly influence these values.

Experimental Protocols

Two primary methods are detailed below for quantifying the in vitro anti-HIV-1 activity of this compound: a cell-based p24 antigen inhibition assay and a biochemical reverse transcriptase (RT) inhibition assay.

Protocol 1: HIV-1 p24 Antigen Inhibition Assay

This assay measures the amount of HIV-1 p24 core antigen produced in cell culture, which is a reliable indicator of viral replication. A reduction in p24 levels in the presence of this compound indicates inhibition of viral replication.

Materials:

-

Target Cells: TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes).

-

HIV-1 Virus Stock: A laboratory-adapted or clinical isolate of HIV-1.

-

This compound Stock Solution: this compound dissolved in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

p24 Antigen ELISA Kit: Commercially available kit for the quantification of HIV-1 p24 antigen.

-

96-well cell culture plates.

-

CO₂ incubator (37°C, 5% CO₂).

Procedure:

-

Cell Seeding: Seed TZM-bl cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight to allow for cell adherence.

-

Compound Preparation: Prepare serial dilutions of the this compound stock solution in culture medium. The final concentrations should typically range from nanomolar to micromolar to determine a dose-response curve. Include a no-drug control (vehicle only, e.g., DMSO).

-

Infection: Add 50 µL of the diluted this compound to the appropriate wells. Subsequently, add 50 µL of HIV-1 virus stock (at a predetermined multiplicity of infection, MOI) to all wells except for the uninfected control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

-

p24 Quantification: Quantify the amount of p24 antigen in the collected supernatants using a commercial p24 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Determine the percentage of inhibition for each this compound concentration relative to the no-drug control. Calculate the EC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This is a biochemical assay that directly measures the inhibitory effect of this compound on the enzymatic activity of HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase: Purified enzyme.

-

This compound Stock Solution: this compound dissolved in DMSO.

-

RT Assay Kit: Commercially available colorimetric or radioactive RT assay kit. These kits typically contain a template-primer (e.g., poly(A)·oligo(dT)), dNTPs (one of which is labeled), and reaction buffer.

-

96-well reaction plates.

-

Plate reader (spectrophotometer or scintillation counter, depending on the kit).

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate reaction buffer provided in the RT assay kit.

-

Reaction Setup: In a 96-well plate, combine the reaction components according to the kit manufacturer's protocol. This typically includes the reaction buffer, template-primer, dNTPs, and the diluted this compound or vehicle control.

-

Enzyme Addition: Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT to each well.

-

Incubation: Incubate the plate at 37°C for the time specified in the kit's protocol (usually 1-2 hours) to allow for DNA synthesis.

-

Detection: Stop the reaction and quantify the amount of newly synthesized DNA. The method of detection will depend on the kit used (e.g., colorimetric measurement of incorporated labeled nucleotides or scintillation counting of incorporated radioisotopes).

-

Data Analysis: Calculate the percentage of RT inhibition for each this compound concentration relative to the no-drug control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and the general workflow of the p24 antigen inhibition assay.

Caption: Mechanism of this compound Action.

Caption: HIV-1 p24 Antigen Inhibition Assay Workflow.

References

Application Notes: Atevirdine as a Non-Nucleoside Reverse Transcriptase Inhibitor in Cell Culture

Introduction

Atevirdine is a potent and specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2][3] Unlike nucleoside analogs, this compound does not require intracellular phosphorylation to become active. It functions by binding to a hydrophobic pocket, distinct from the active site, on the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme.[4] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of viral RNA into proviral DNA.[4] These application notes provide detailed protocols for the preparation of this compound stock solutions for use in various cell culture-based assays, primarily for HIV-1 research.

Mechanism of Action

This compound is a non-competitive inhibitor that targets the Gag-Pol polyprotein, which is essential for virion assembly and viral replication.[5] Its allosteric inhibition mechanism makes it effective against wild-type HIV-1 strains and some strains that have developed resistance to nucleoside reverse transcriptase inhibitors (NRTIs).[6]

Applications in Cell Culture

-

Antiviral Efficacy Assays: Determining the 50% effective concentration (EC50) against various HIV-1 strains in cell lines (e.g., MT-2, CEM) or primary cells like peripheral blood mononuclear cells (PBMCs).

-

Cytotoxicity Assays: Evaluating the 50% cytotoxic concentration (CC50) to determine the therapeutic index (SI = CC50/EC50).

-

Mechanism of Action Studies: Investigating the specifics of HIV-1 replication and the effects of RT inhibition.

-

Drug Resistance Studies: Selecting for and characterizing this compound-resistant HIV-1 variants.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and biological properties of this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | [4-[3-(Ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone | [1][7] |

| Synonyms | U-87201 | [8] |

| CAS Number | 136816-75-6 | [1][7][8] |

| Molecular Formula | C21H25N5O2 | [6][7][8] |

| Molecular Weight | 379.46 g/mol | [7][8] |

| Solubility | Soluble in DMSO | [8] |

Table 2: Biological Activity of this compound in Cell Culture

| Parameter | Cell Type | Value | Reference |

| IC50 (Inhibits HIV-1 Replication) | Peripheral Blood Leukocytes | 1 nM | [8] |

| Syncytia Inhibition | MT-2 Cells | 2 µM (complete inhibition) | [8] |

| CC50 (Cytotoxicity) | Not Specified | 100 µM | [8] |

Table 3: Recommended Storage Conditions for this compound Solutions

| Format | Solvent | Storage Temperature | Stability | Reference |

| Powder | N/A | -20°C | 2 years | [8] |

| Stock Solution | DMSO | 4°C | 2 weeks | [8] |

| Stock Solution | DMSO | -80°C | 6 months | [2][8] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Primary Stock Solution in DMSO

This protocol describes the preparation of a highly concentrated primary stock solution, which can be aliquoted and stored for long-term use.

Materials:

-

This compound powder (M.W. 379.46 g/mol )

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Safety Precautions:

-

This compound is a potent bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

DMSO is a powerful solvent that can facilitate the absorption of chemicals through the skin. Handle with caution in a well-ventilated area or chemical fume hood.

Procedure:

-

Calculate the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

For 1 mL (0.001 L) of a 10 mM (0.01 M) stock:

-

Mass (mg) = 0.01 mol/L * 0.001 L * 379.46 g/mol * 1000 mg/g = 3.79 mg

-

-

Weighing: Carefully weigh out 3.79 mg of this compound powder using an analytical balance in a fume hood.

-

Dissolution:

-

Transfer the weighed powder to a sterile tube.

-

Add 1 mL of sterile DMSO to the tube.

-

Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.

-

-

Aliquoting and Storage:

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

This protocol describes the dilution of the primary stock solution into complete cell culture medium for direct application to cells.

Materials:

-

10 mM this compound primary stock solution in DMSO

-

Appropriate complete cell culture medium (e.g., RPMI-1640 or DMEM with FBS and antibiotics), pre-warmed to 37°C

-

Sterile conical tubes or microcentrifuge tubes

-

Pipettes and sterile filter tips

Procedure:

-

Thaw Primary Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature. Keep it on ice after thawing.

-

Serial Dilution: Perform serial dilutions in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

-

Example for a 1 µM final concentration in 1 mL of medium: a. Prepare an intermediate dilution: Add 1 µL of the 10 mM primary stock to 999 µL of culture medium. This creates a 10 µM intermediate solution. b. Prepare the final working solution: Add 100 µL of the 10 µM intermediate solution to 900 µL of culture medium to get a final volume of 1 mL with a 1 µM this compound concentration. The final DMSO concentration will be 0.01%, which is well below the cytotoxic limit for most cell lines.

-

-

Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This is essential to ensure that any observed effects are due to the drug and not the solvent.

-

Application to Cells: Add the prepared working solutions (or vehicle control) to your cell cultures according to your experimental design. Mix gently by swirling the plate or flask.

Visualizations

Caption: Workflow for this compound stock preparation and cell treatment.

Caption: this compound non-competitively inhibits HIV-1 reverse transcriptase.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Safety, tolerance, and efficacy of this compound in asymptomatic human immunodeficiency virus-infected individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Chemical characteristics, mechanism of action and antiviral activity of etravirine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | C21H25N5O2 | CID 60848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [medbox.iiab.me]

- 8. This compound|CAS 136816-75-6 |DC Chemicals [dcchemicals.com]

Determining the 50% Inhibitory Concentration (IC50) of Atevirdine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to determine the half-maximal inhibitory concentration (IC50) of Atevirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. The IC50 value is a critical parameter in drug discovery and development, quantifying the concentration of a drug required to inhibit a specific biological or biochemical function by 50%. For this compound, this typically refers to the inhibition of HIV-1 replication in cell-based assays or the inhibition of the reverse transcriptase enzyme in biochemical assays.

Data Presentation: this compound IC50 Values

The potency of this compound can vary depending on the specific HIV-1 strain, the cell type used in the assay, and the experimental conditions. Below is a summary of reported IC50 values for this compound.

| HIV-1 Strain(s) | Cell Type | Assay Type | IC50 (µM) | Reference |

| Clinical Isolates | Peripheral Blood Mononuclear Cells (PBMCs) | Cell-based (Virus Replication) | Median: 0.74 (Range: 0.06 - 1.60) | [1] |

Experimental Protocols

Two primary types of assays are employed to determine the IC50 value of this compound: cell-based assays that measure the inhibition of viral replication in a cellular environment, and biochemical assays that directly measure the inhibition of the HIV-1 reverse transcriptase enzyme.

Cell-Based Assay: HIV-1 Replication Inhibition in Peripheral Blood Mononuclear Cells (PBMCs) using p24 Antigen Quantification

This protocol describes a method to determine the IC50 value of this compound by measuring the inhibition of HIV-1 replication in primary human PBMCs. The level of viral replication is quantified by measuring the amount of the viral core protein, p24, in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

Materials:

-

This compound mesylate

-

Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated from healthy donors

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

HIV-1 viral stock (e.g., laboratory-adapted strains or clinical isolates)

-

96-well cell culture plates

-

HIV-1 p24 Antigen ELISA kit

-

Dimethyl sulfoxide (DMSO) for drug dilution

Procedure:

-

PBMC Isolation and Stimulation:

-

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Wash the isolated PBMCs with sterile phosphate-buffered saline (PBS).

-

Stimulate the PBMCs with PHA (e.g., 5 µg/mL) in complete RPMI-1640 medium for 2-3 days to activate the T-lymphocytes, making them susceptible to HIV-1 infection.

-

After stimulation, wash the cells and resuspend them in complete RPMI-1640 medium supplemented with IL-2 (e.g., 10 U/mL) to maintain T-cell viability and proliferation.

-

-

Drug Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete RPMI-1640 medium to achieve a range of final concentrations to be tested (e.g., from 0.01 µM to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

-

-

Infection and Treatment:

-

Seed the stimulated PBMCs into a 96-well plate at a density of approximately 1 x 10^5 cells per well.

-

Add the serially diluted this compound to the respective wells. Include a "no drug" control (virus only) and a "no virus" control (cells only).

-

Infect the cells with a pre-titered amount of HIV-1 stock. The multiplicity of infection (MOI) should be optimized to yield a robust p24 antigen signal in the "no drug" control wells after the incubation period.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 7-10 days.

-

-

Quantification of p24 Antigen:

-

After the incubation period, carefully collect the cell culture supernatant from each well.

-

Clarify the supernatant by centrifugation to remove any cellular debris.

-

Quantify the p24 antigen concentration in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis and IC50 Determination:

-

Calculate the percentage of inhibition of p24 production for each this compound concentration relative to the "no drug" control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism). The IC50 is the concentration of this compound that results in a 50% reduction in p24 antigen levels.

-

Biochemical Assay: HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This protocol outlines a cell-free method to determine the IC50 of this compound by directly measuring its inhibitory effect on the enzymatic activity of HIV-1 reverse transcriptase. This colorimetric assay is based on the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by the RT enzyme.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase

-

This compound mesylate

-

Reverse Transcriptase Assay Kit (Colorimetric), containing:

-

Reaction buffer

-

Template/primer hybrid (e.g., poly(A) x oligo(dT)15)

-

Deoxynucleotide triphosphate (dNTP) mix containing DIG-dUTP

-

Lysis buffer

-

Anti-DIG-Peroxidase (POD) antibody

-

Peroxidase substrate (e.g., ABTS)

-

Microplate coated with streptavidin

-

-

DMSO for drug dilution

Procedure:

-

Drug Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in the reaction buffer to achieve a range of final concentrations to be tested.

-

-

Reverse Transcriptase Reaction:

-

In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, template/primer hybrid, and the dNTP mix (including DIG-dUTP).

-

Add the serially diluted this compound to the reaction mixture. Include a "no drug" control (enzyme only) and a "no enzyme" control.

-

Initiate the reaction by adding the recombinant HIV-1 RT to the mixture.

-

Incubate the reaction at 37°C for a specified time (e.g., 1 hour) to allow for the synthesis of the DIG-labeled DNA.

-

-

Detection of DNA Synthesis:

-

Transfer the reaction mixtures to the streptavidin-coated microplate. The biotin-labeled primer in the template/primer hybrid will bind to the streptavidin.

-

Incubate the plate to allow for binding.

-

Wash the plate to remove unincorporated dNTPs and other reaction components.

-

Add the Anti-DIG-POD antibody to each well and incubate. The antibody will bind to the DIG-labeled DNA.

-

Wash the plate to remove unbound antibody.

-

Add the peroxidase substrate (e.g., ABTS) to each well. The peroxidase enzyme will catalyze a color change.

-

Stop the reaction after a suitable incubation time by adding a stop solution (if required by the kit).

-

-

Data Analysis and IC50 Determination:

-

Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition of RT activity for each this compound concentration relative to the "no drug" control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualizations

Signaling Pathway: Mechanism of Action of this compound

This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding induces a conformational change in the enzyme, thereby allosterically inhibiting its function and preventing the conversion of viral RNA into DNA.

Caption: Mechanism of this compound action within the HIV-1 life cycle.

Experimental Workflow: Cell-Based IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 of this compound using a cell-based assay.

Caption: Workflow for cell-based this compound IC50 determination.

Logical Relationship: Biochemical vs. Cell-Based Assays

This diagram outlines the relationship and key differences between biochemical and cell-based assays for determining IC50 values.

Caption: Comparison of biochemical and cell-based IC50 assays.

References

Application Notes and Protocols: Atevirdine Cytotoxicity Testing in Human Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atevirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for its antiretroviral activity against HIV-1. While its primary mechanism of action involves the allosteric inhibition of reverse transcriptase, emerging evidence on other NNRTIs suggests potential off-target effects, including cytotoxicity against various human cell lines. This has opened avenues for exploring the broader pharmacological profile of this class of compounds. For instance, related NNRTIs like efavirenz and etravirine have demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cells, indicating a potential for drug repurposing.[1][2]

These application notes provide a comprehensive framework for researchers to systematically evaluate the cytotoxic potential of this compound in human cell lines. The following sections detail the necessary protocols for assessing cell viability, and investigating the underlying mechanisms of cell death, such as apoptosis and cell cycle arrest.

Data Presentation: A Framework for Quantifying this compound's Cytotoxicity

Given the limited publicly available data on this compound's specific cytotoxic profile, the following tables are presented as templates for researchers to populate with their experimental findings. This structured approach will facilitate clear and comparative analysis of this compound's effects across different human cell lines.

Table 1: IC50 Values of this compound in Human Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. It represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability.

| Cell Line | Histology | Incubation Time (hours) | IC50 (µM) |

| e.g., A549 | Lung Carcinoma | 24 | |

| 48 | |||

| 72 | |||

| e.g., MCF-7 | Breast Adenocarcinoma | 24 | |

| 48 | |||

| 72 | |||

| e.g., Jurkat | T-cell Leukemia | 24 | |

| 48 | |||

| 72 | |||

| e.g., HEK293 | Human Embryonic Kidney | 24 | |

| 48 | |||

| 72 |

Table 2: Effect of this compound on Cell Viability

This table will quantify the percentage of viable cells remaining after treatment with various concentrations of this compound, providing a dose-response relationship.

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) |

| e.g., A549 | 0 (Control) | 48 | 100 ± x.x |

| 1 | |||

| 10 | |||

| 50 | |||

| 100 | |||

| e.g., MCF-7 | 0 (Control) | 48 | 100 ± x.x |

| 1 | |||

| 10 | |||

| 50 | |||

| 100 |

Table 3: Induction of Apoptosis by this compound

This table will summarize the percentage of apoptotic cells, as determined by methods like Annexin V/Propidium Iodide staining, after treatment with this compound.

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Mean ± SD) |

| e.g., Jurkat | 0 (Control) | 24 | x.x ± x.x |

| 10 | |||

| 50 | |||

| e.g., A549 | 0 (Control) | 24 | x.x ± x.x |

| 10 | |||

| 50 |

Table 4: this compound-Induced Cell Cycle Arrest

This table will present the distribution of cells in different phases of the cell cycle following this compound treatment, as measured by flow cytometry.

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| e.g., A549 | 0 (Control) | 24 | |||

| 10 | |||||

| 50 | |||||

| e.g., MCF-7 | 0 (Control) | 24 | |||

| 10 | |||||

| 50 |

Experimental Protocols

The following are detailed protocols for key experiments to determine the cytotoxicity of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving a measure of viable, metabolically active cells.

Materials:

-

Human cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value can then be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Human cell lines of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

-

Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining

Principle: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle using flow cytometry.

Materials:

-

Human cell lines of interest

-

Complete cell culture medium

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

RNase A solution

-

Propidium Iodide (PI) staining solution

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells, and wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The data can be used to generate a histogram to visualize the distribution of cells in the different phases of the cell cycle.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows relevant to the cytotoxic evaluation of this compound.

Caption: Hypothesized cellular effects of this compound.

Caption: Workflow for MTT-based cytotoxicity assay.

Caption: Potential apoptosis signaling pathway.

References

Application of Atevirdine in NNRTI Resistance Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Atevirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI), in the study of HIV-1 resistance. This document includes detailed experimental protocols, quantitative data on this compound's efficacy against wild-type and resistant HIV-1 strains, and visualizations of key concepts and workflows.

Introduction to this compound and NNRTI Resistance

This compound is a bisheteroarylpiperazine compound that non-competitively inhibits the reverse transcriptase (RT) of HIV-1, an essential enzyme for viral replication.[1] Like other NNRTIs, this compound binds to a hydrophobic pocket in the p66 subunit of the RT, inducing a conformational change that disrupts the enzyme's catalytic activity. The emergence of drug-resistant HIV-1 strains is a major challenge in antiretroviral therapy. For NNRTIs, resistance is often conferred by single amino acid substitutions in the NNRTI-binding pocket, which can significantly reduce the binding affinity of the inhibitor.[2] Studying the activity of this compound against these resistant variants is crucial for understanding its potential clinical utility and for the development of next-generation NNRTIs.

Quantitative Data: In Vitro Efficacy of this compound

The following tables summarize the in vitro activity of this compound against wild-type and NNRTI-resistant HIV-1.

Table 1: Antiviral Activity of this compound against Wild-Type and NRTI-Resistant HIV-1 Clinical Isolates